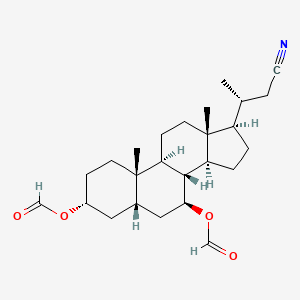![molecular formula C11H12O4 B13447526 [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol: is an organic compound with the molecular formula C11H12O4 It features a cyclopropyl group attached to a methanol moiety, which is further connected to a 1,3-dioxaindan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol typically involves the following steps:
Formation of the 1,3-Dioxaindan Ring: This can be achieved through the reaction of a suitable diol with a dihalide under acidic conditions to form the 1,3-dioxaindan ring.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or a Simmons-Smith reagent.
Introduction of the Methanol Moiety: The final step involves the attachment of the methanol group, which can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Medicine
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]ethanol: Similar structure but with an ethanol moiety instead of methanol.
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]amine: Similar structure but with an amine group instead of methanol.
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]acetate: Similar structure but with an acetate group instead of methanol.
Uniqueness
The uniqueness of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol lies in its specific combination of functional groups and ring systems, which confer distinct reactivity and potential applications. Its methanol moiety allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-yloxy)cyclopropyl]methanol |
InChI |
InChI=1S/C11H12O4/c12-6-11(3-4-11)15-8-1-2-9-10(5-8)14-7-13-9/h1-2,5,12H,3-4,6-7H2 |
InChI Key |
WPEGFLIOMXBAKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)

![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)


![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)




